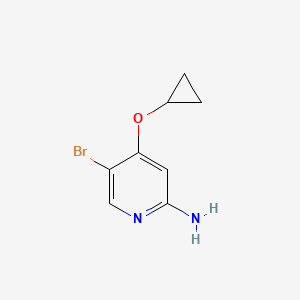

5-Bromo-4-cyclopropoxypyridin-2-amine

Description

5-Bromo-4-cyclopropoxypyridin-2-amine (CAS: 1243438-23-4) is a pyridine derivative with the molecular formula C₈H₉BrN₂O and a molecular weight of 229.07 g/mol . Its structure features a pyridine ring substituted with:

- A bromo group at position 5,

- A cyclopropoxy group (oxygen-linked cyclopropane) at position 4,

- An amine group at position 2.

The cyclopropoxy substituent introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, which may enhance metabolic stability or influence binding affinity in medicinal chemistry applications. The compound requires storage at 2–8°C under inert atmosphere due to its sensitivity to light and moisture .

Properties

Molecular Formula |

C8H9BrN2O |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

5-bromo-4-cyclopropyloxypyridin-2-amine |

InChI |

InChI=1S/C8H9BrN2O/c9-6-4-11-8(10)3-7(6)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11) |

InChI Key |

MRBKHNNJMDNENM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=NC=C2Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyclopropoxypyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically employs a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyclopropoxypyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-cyclopropoxypyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Halogen-Substituted Pyridines/Pyrimidines

Key Observations :

- Halogen Effects : Chlorine and fluorine substituents enhance electrophilicity, making these compounds reactive in Suzuki-Miyaura couplings or nucleophilic aromatic substitution (SNAr) . In contrast, the cyclopropoxy group in the target compound may sterically hinder such reactions but improve lipophilicity.

- Heterocycle Core : Pyrimidine derivatives (e.g., 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) exhibit distinct electronic properties compared to pyridines due to the additional nitrogen atom, altering hydrogen-bonding capabilities .

Alkoxy-Substituted Derivatives

Key Observations :

- Methoxy vs. Cyclopropoxy : Methoxy groups are smaller and electron-donating, favoring π-stacking interactions in drug-receptor binding. Cyclopropoxy’s bulk may reduce off-target interactions but increase synthetic complexity .

- Positional Effects : Methyl substitution at C4 (e.g., in 5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine) increases hydrophobicity, whereas cyclopropoxy provides a balance of steric bulk and moderate polarity .

Biological Activity

5-Bromo-4-cyclopropoxypyridin-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 229.09 g/mol. The compound is characterized by a bromine atom at the 5-position and a cyclopropoxy group at the 4-position of the pyridine ring. This unique arrangement contributes to its distinct chemical properties and potential biological activities, including antimicrobial and antitumor properties.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been noted for its potential effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Methicillin-resistant Staphylococcus aureus (MRSA)

The minimum inhibitory concentrations (MICs) for these bacteria have been reported in related studies, indicating that similar compounds derived from pyridine structures can exhibit potent antibacterial effects .

Antitumor Activity

Research indicates that this compound may also possess antitumor properties. Its interaction with specific enzymes involved in cancer pathways suggests a mechanism that could inhibit tumor growth. The exact pathways and targets remain an area for further investigation, but initial findings are promising.

The biological activity of this compound appears to be mediated through its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.

- Disruption of Cell Membrane Integrity : Similar compounds have demonstrated the ability to compromise bacterial cell membranes, leading to cell death through leakage of intracellular components .

TRPC6 Inhibition

Recent patent literature has indicated that this compound acts as an inhibitor of the TRPC6 channel, which is implicated in various pathological conditions such as nephrotic syndrome and pulmonary disorders. This inhibition could lead to therapeutic applications in treating these diseases by modulating calcium influx in affected cells .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Bromo-4-methoxy-pyridin-2-amine | 1232431-11-6 | Contains a methoxy group instead of cyclopropoxy |

| 5-Bromo-3-chloropyridin-2-amine | 44181812 | Features chlorine substitution at another position |

| 5-Bromo-4-(cyclopentyloxy)pyridin-2-amine | 130765958 | Has a cyclopentyloxy substituent |

The comparative analysis highlights how structural variations can lead to differences in biological activity and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.